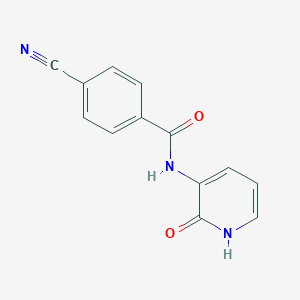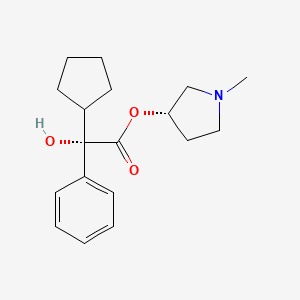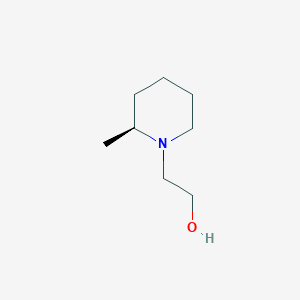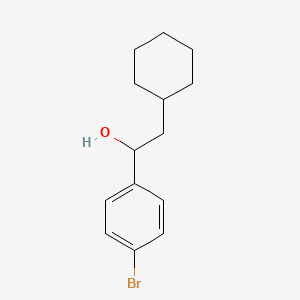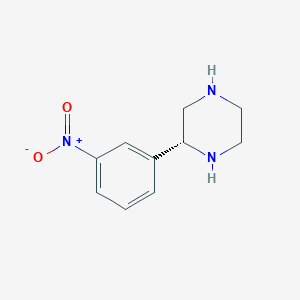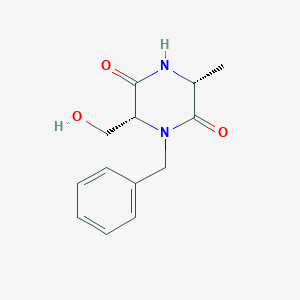
(3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione is a chiral organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a methyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
科学的研究の応用
(3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
- (1S,2S,3R,6R)-4-(hydroxymethyl)-6-(octylamino)cyclohex-4-ene-1,2,3-triol
- (3R,6R)-hydroxy-alpha-ionone
Uniqueness
Compared to similar compounds, (3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
(3R,6R)-1-benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C13H16N2O3/c1-9-13(18)15(11(8-16)12(17)14-9)7-10-5-3-2-4-6-10/h2-6,9,11,16H,7-8H2,1H3,(H,14,17)/t9-,11-/m1/s1 |
InChIキー |
RIFHSWZKWJMCPP-MWLCHTKSSA-N |
異性体SMILES |
C[C@@H]1C(=O)N([C@@H](C(=O)N1)CO)CC2=CC=CC=C2 |
正規SMILES |
CC1C(=O)N(C(C(=O)N1)CO)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


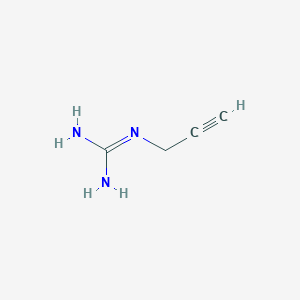
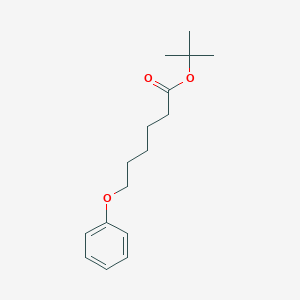
![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
![2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13887216.png)


![5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
![3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine](/img/structure/B13887235.png)
